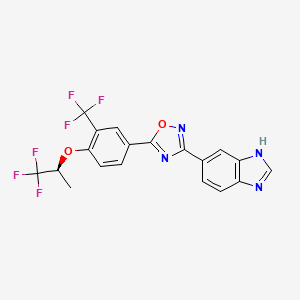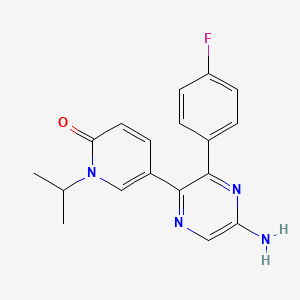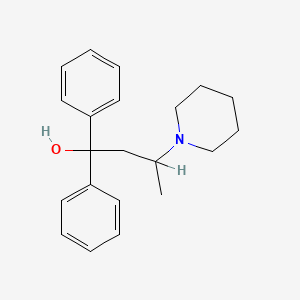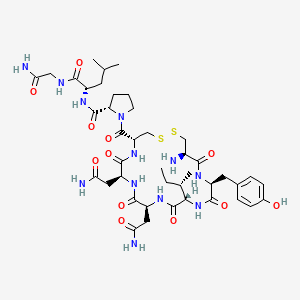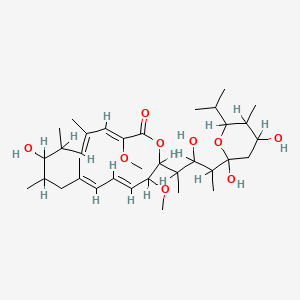
bafilomicina A1
Descripción general
Descripción
La bafilomicina A1 es un antibiótico macrólido derivado de la bacteria Streptomyces griseus. Es conocida por sus potentes efectos inhibitorios sobre la ATPasa de tipo vacuolar H± (V-ATPasa), una enzima responsable de la acidificación de los compartimentos intracelulares como los lisosomas y las vacuolas . La this compound tiene una amplia gama de actividades biológicas, incluidas propiedades antitumorales, antiparasitarias, inmunosupresoras y antifúngicas .
Aplicaciones Científicas De Investigación
Bafilomycin A1 is widely used in scientific research due to its ability to inhibit V-ATPase. Some of its key applications include:
Mecanismo De Acción
La bafilomicina A1 ejerce sus efectos inhibiendo específicamente la enzima V-ATPasa. Esta enzima es responsable de bombear protones (H+) a través de las membranas celulares, acidificando así los compartimentos intracelulares. Al inhibir la V-ATPasa, la this compound evita la acidificación de los lisosomas y otros orgánulos, interrumpiendo procesos celulares como la autofagia y la endocitosis . A concentraciones más altas, también afecta a las ATPasas de tipo P, que tienen un estado de transición fosforilado .
Safety and Hazards
Direcciones Futuras
Autophagy is implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . As such, small molecule autophagy modulators like bafilomycin A1 are in great demand, both for their ability to act as tools to better understand this essential process and as potential therapeutics .
Análisis Bioquímico
Biochemical Properties
Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . Bafilomycin A1 also targets mitochondria and induces caspase-independent apoptosis .
Cellular Effects
Bafilomycin A1 has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .
Molecular Mechanism
The molecular basis of V-ATPase inhibition by bafilomycin A1 involves six bafilomycin A1 molecules binding to the c-ring . One bafilomycin A1 molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .
Temporal Effects in Laboratory Settings
It is known that bafilomycin A1 targets both autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of bafilomycin A1 at different dosages in animal models have not been fully explored. It is known that bafilomycin A1 specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .
Metabolic Pathways
Bafilomycin A1 inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that bafilomycin A1 is an inhibitor of vacuolar H±ATPase .
Subcellular Localization
It is known that bafilomycin A1 inhibits the lysosomal V-ATPase to prevent its acidification .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La bafilomicina A1 se aísla típicamente del caldo de fermentación de Streptomyces griseus. El proceso implica el cultivo de la bacteria en condiciones específicas para producir el compuesto, seguido de la extracción y purificación mediante técnicas como la extracción líquido-líquido y la cromatografía de contracorriente de alta velocidad .
Métodos de producción industrial: Una estrategia eficiente para la producción industrial de this compound implica el uso de un sistema de disolvente de tres fases (n-hexano-acetato de etilo-acetonitrilo-agua) para la extracción líquido-líquido, seguido de cromatografía de contracorriente de alta velocidad para la purificación. Este método permite la eliminación de impurezas hidrofóbicas e hidrofílicas, lo que da como resultado un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La bafilomicina A1 se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: La this compound se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
4. Aplicaciones en investigación científica
La this compound se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la V-ATPasa. Algunas de sus aplicaciones clave incluyen:
Comparación Con Compuestos Similares
La bafilomicina A1 pertenece a una familia de antibióticos macrólidos conocidos como bafilomicinas. Compuestos similares incluyen:
- Bafilomicina B1
- Bafilomicina C1
- Bafilomicina D
- Bafilomicina E
Estos compuestos comparten una estructura similar de anillo lactónico de 16 miembros y exhiben actividades biológicas comparables. La this compound es única en su potente inhibición de la V-ATPasa y su amplio uso en aplicaciones de investigación .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of bafilomycin A1 involves a series of reactions that include the formation of the macrocyclic ring, introduction of the side chains, and the final deprotection step.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-proline", "L-lysine", "L-aspartic acid", "L-serine", "L-threonine", "L-tyrosine", "L-alanine", "L-arginine", "L-cysteine", "L-glutamic acid", "L-histidine", "L-isoleucine", "L-methionine", "L-tryptophan", "L-phenylglycine", "5-bromo-6-demethyl-6-deoxy-tetracycline", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "palladium on carbon", "sodium borohydride", "sodium cyanoborohydride", "magnesium sulfate", "sodium hydroxide", "acetic anhydride", "acetic acid", "tetrahydrofuran", "methanol", "ethyl acetate", "chloroform", "hexanes" ], "Reaction": [ "Formation of the macrocyclic ring: The macrocyclic ring is formed by reacting L-phenylalanine, L-leucine, L-valine, L-proline, L-lysine, L-aspartic acid, L-serine, L-threonine, L-tyrosine, L-alanine, L-arginine, L-cysteine, L-glutamic acid, L-histidine, L-isoleucine, and L-methionine with 5-bromo-6-demethyl-6-deoxy-tetracycline using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Introduction of the side chains: The side chains are introduced by reacting the macrocyclic ring with L-phenylglycine using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Final deprotection step: The final deprotection step involves the reduction of the ketone group using sodium borohydride or sodium cyanoborohydride in methanol, followed by the removal of the protecting groups using sodium hydroxide in acetic acid. The product is then purified using a combination of ethyl acetate, chloroform, and hexanes." ] } | |
| The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |
Número CAS |
88899-55-2 |
Fórmula molecular |
C35H58O9 |
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |
Clave InChI |
XDHNQDDQEHDUTM-AWBIQFRSSA-N |
SMILES isomérico |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
SMILES canónico |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Apariencia |
Solid powder |
| 116764-51-3 | |
Pictogramas |
Irritant |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bafilomycin A1?
A1: Bafilomycin A1 is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.
Q2: How does bafilomycin A1 interact with its target?
A2: Bafilomycin A1 binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.
Q3: What are the downstream effects of bafilomycin A1 treatment on cells?
A3: By inhibiting V-ATPase activity, bafilomycin A1 disrupts numerous cellular processes reliant on proper organelle acidification, including:
- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].
Q4: What is the molecular formula and weight of bafilomycin A1?
A4: The molecular formula of bafilomycin A1 is C35H58O9, and its molecular weight is 622.8 g/mol.
Q5: Is there any spectroscopic data available for bafilomycin A1?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of bafilomycin A1 [].
Q6: What is known about the ADME properties of bafilomycin A1?
A6: The current research primarily focuses on bafilomycin A1's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.
Q7: What are the main in vitro applications of bafilomycin A1?
A7: Bafilomycin A1 is widely used in cell-based assays to:
- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
- Study endosomal pathways: Bafilomycin A1 helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].
Q8: What in vivo evidence supports the potential therapeutic applications of bafilomycin A1?
A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for bafilomycin A1:
- Cancer therapy: Bafilomycin A1 has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
- Bone-related disorders: Studies suggest bafilomycin A1 can inhibit bone resorption and tooth eruption [].
- Pain management: In a rat model of glaucoma, bafilomycin A1, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


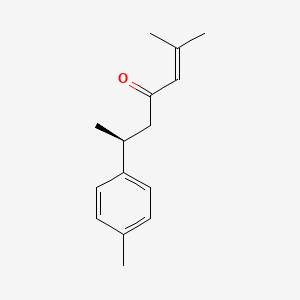
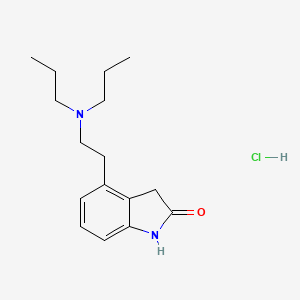
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

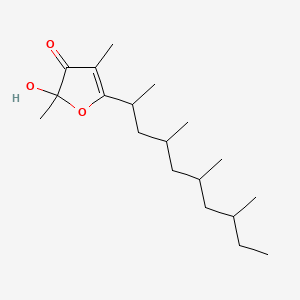
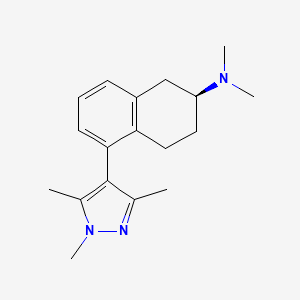
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)


